molecular formula C24H26N2O5 B11195075 3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11195075
M. Wt: 422.5 g/mol
InChI Key: IJVYLRRWFXURHI-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with cyclohexylamine, followed by cyclization with anthranilic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4-dione

InChI

InChI=1S/C24H26N2O5/c1-30-21-13-12-16(14-22(21)31-2)20(27)15-25-19-11-7-6-10-18(19)23(28)26(24(25)29)17-8-4-3-5-9-17/h6-7,10-14,17H,3-5,8-9,15H2,1-2H3

InChI Key

IJVYLRRWFXURHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4)OC

Origin of Product

United States

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